Product packaging for 2-(1-Chloroethyl)oxolane(Cat. No.:CAS No. 54173-30-7)

2-(1-Chloroethyl)oxolane

Cat. No.: B15211143
CAS No.: 54173-30-7
M. Wt: 134.60 g/mol
InChI Key: GWAALTYEOBRBEO-UHFFFAOYSA-N
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Description

Significance of Halogenated Cyclic Ethers in Synthetic Design

Halogenated heterocyclic compounds, which feature one or more halogen atoms, are pivotal in synthetic chemistry. sigmaaldrich.com They serve as versatile precursors for creating more complex organic molecules through a variety of reactions. sigmaaldrich.com The presence of a halogen atom, such as chlorine, introduces a reactive site into the molecule, primarily an electrophilic carbon atom, which is susceptible to nucleophilic attack. This reactivity allows for the facile introduction of new functional groups.

Alkyl halides are fundamental building blocks in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, and materials. acs.org Their favorable balance of reactivity and stability makes them key electrophiles for nucleophilic substitutions and cross-coupling reactions. acs.org Specifically, halogenated cyclic ethers like 2-(1-Chloroethyl)oxolane are employed as intermediates in the synthesis of diverse organic compounds, including those with potential applications in medicine and agriculture. The strained nature of some cyclic ethers, particularly smaller rings like oxiranes, enhances their reactivity; however, the five-membered tetrahydrofuran (B95107) ring is comparatively stable. nih.govlibretexts.org

The strategic incorporation of a halogen into a cyclic ether framework allows for a range of chemical transformations. These include:

Nucleophilic Substitution Reactions: The chlorine atom in this compound can be displaced by various nucleophiles. For instance, it can react with potassium iodide in DMF to yield 2-(1-iodoethyl)oxolane.

Ring-Opening Reactions: While the tetrahydrofuran ring is relatively unreactive compared to smaller cyclic ethers, it can undergo cleavage under certain conditions, influenced by the substituents on the ring. libretexts.org

Elimination Reactions: Depending on the reaction conditions and the structure of the substrate, elimination reactions can occur to form unsaturated compounds.

Contextualization within Oxolane (Tetrahydrofuran) Chemistry

Oxolane, commonly known as tetrahydrofuran (THF), is a saturated cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom. nih.govwikipedia.org It is a polar aprotic solvent that is miscible with water and is widely used in both industrial and laboratory settings. wikipedia.org The chemistry of oxolane derivatives is rich and varied, with the parent ring system being a structural motif in numerous natural products, such as furanose forms of sugars like D-ribose and 2-deoxy-D-ribose. nih.gov

The functionalization of the tetrahydrofuran ring is a key area of research. organic-chemistry.org this compound is an example of a 2-substituted oxolane. The position adjacent to the ring oxygen (the α-position) is particularly significant from a reactivity standpoint. The synthesis of such derivatives can be achieved through various methods, including the reaction of tetrahydrofuran with a suitable chloroethylating agent, such as 1-chloroethanol, in the presence of an acid catalyst.

The oxolane ring itself influences the reactivity of its substituents. The ether oxygen can act as a Lewis base, coordinating to Lewis acids, which can, in turn, activate the molecule for further reactions. The stereochemistry of the oxolane ring is also a critical factor, with substituted oxolanes often existing as stereoisomers that can exhibit different chemical and biological properties. nih.gov

Structural Characteristics and Chirality Considerations of this compound

The molecular structure of this compound (C₆H₁₁ClO) consists of a central five-membered oxolane ring. A 1-chloroethyl group, -CH(Cl)CH₃, is attached to the carbon atom at the 2-position of this ring.

Interactive Data Table: Properties of this compound

Property Value
Molecular Formula C₆H₁₁ClO
Molecular Weight 134.60 g/mol
IUPAC Name This compound

| CAS Number | 54173-30-7 |

Data sourced from public chemical databases.

A crucial structural aspect of this compound is its chirality. The molecule possesses two stereocenters:

The carbon atom at the 2-position of the oxolane ring.

The carbon atom in the chloroethyl side chain to which the chlorine atom is attached.

Due to these two chiral centers, this compound can exist as four possible stereoisomers: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). These stereoisomers are pairs of enantiomers and diastereomers. The synthesis of a specific stereoisomer, known as stereoselective synthesis, is a significant challenge and a major focus in modern organic chemistry, as different stereoisomers can have vastly different effects in biological systems. nih.govacs.org

The stereoselective synthesis of substituted tetrahydrofurans is an active area of research. nih.gov Methods to achieve this include using chiral catalysts or employing kinetic resolution with enzymes like lipases. The precise determination of the stereochemistry of the resulting products requires advanced analytical techniques such as X-ray crystallography or specific Nuclear Magnetic Resonance (NMR) experiments like NOESY.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO B15211143 2-(1-Chloroethyl)oxolane CAS No. 54173-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54173-30-7

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

2-(1-chloroethyl)oxolane

InChI

InChI=1S/C6H11ClO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4H2,1H3

InChI Key

GWAALTYEOBRBEO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)Cl

Origin of Product

United States

Reactivity and Mechanistic Pathways of 2 1 Chloroethyl Oxolane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 2-(1-Chloroethyl)oxolane involve the replacement of the chloride ion by a nucleophile. These reactions can proceed through different mechanisms, most notably the SN1 and SN2 pathways, each with distinct characteristics regarding kinetics, stereochemistry, and susceptibility to steric hindrance.

Intra- and Intermolecular Nucleophilic Attack at the Chloroethyl Carbon

The electrophilic carbon atom bonded to the chlorine in this compound is the primary site for nucleophilic attack. This attack can be either intermolecular, involving an external nucleophile, or intramolecular, where a nucleophilic center within the same molecule participates in the reaction.

Intermolecular Nucleophilic Substitution: A variety of nucleophiles can displace the chloride ion. For instance, in a typical SN2 reaction, treatment of this compound with potassium iodide in a polar aprotic solvent like dimethylformamide (DMF) leads to the formation of 2-(1-iodoethyl)oxolane. The reaction conditions, such as temperature, can influence the rate and efficiency of the substitution.

NucleophileReagent(s)SolventConditionsProductMechanism
IodideKI, K₂CO₃DMF20–75°C, 2–3 hours2-(1-Iodoethyl)oxolaneSN2
Amino Acid EsterGlycine methyl esterTHF40–45°CPeptide derivativesSN2
Data derived from a general description of substitution reactions for this compound.

Intramolecular Nucleophilic Substitution: The oxygen atom of the oxolane ring can, under certain conditions, act as an internal nucleophile. While less common for simple ethers without activating groups, intramolecular cyclization is a possibility, especially if a more stable ring system can be formed. nih.gov However, for this compound, intermolecular reactions with external nucleophiles are generally more prevalent.

Stereochemical Outcomes of Nucleophilic Substitutions

The stereochemistry of nucleophilic substitution reactions at the chiral center of this compound is a key indicator of the underlying mechanism.

SN2 Pathway: A concerted, one-step mechanism where the nucleophile attacks from the side opposite to the leaving group (backside attack). This results in an inversion of the stereochemical configuration at the chiral carbon. masterorganicchemistry.com For example, if the starting material is the (R)-enantiomer, the product of an SN2 reaction will be the (S)-enantiomer. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. mdpi.comresearchgate.net

SN1 Pathway: A two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group. This planar carbocation can then be attacked by the nucleophile from either face, leading to a mixture of enantiomers (racemization). masterorganicchemistry.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. mdpi.comresearchgate.net

The secondary nature of the carbon bearing the chlorine in this compound makes it susceptible to both SN1 and SN2 pathways, with the dominant mechanism being influenced by factors such as the strength of the nucleophile, the polarity of the solvent, and the temperature. Strong nucleophiles and polar aprotic solvents generally favor the SN2 mechanism, while weak nucleophiles and polar protic solvents favor the SN1 pathway.

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The mechanism of these reactions can be categorized as E1, E2, or E1cb, each with its own regiochemical and stereochemical consequences.

Regioselectivity in Alkene Formation from this compound

Elimination reactions of this compound can potentially lead to two different alkene products, depending on which β-hydrogen is removed. The regioselectivity of the reaction is often governed by Zaitsev's rule and the Hofmann rule.

Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted (and generally more stable) alkene. orgoreview.commasterorganicchemistry.com This is typically favored when using small, strong bases. orgoreview.com

Hofmann Rule: This rule predicts that the major product will be the less substituted alkene. This outcome is often observed when using a bulky base, which preferentially attacks the sterically less hindered β-hydrogen. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com The nature of the leaving group can also influence the outcome, with poor leaving groups sometimes favoring the Hofmann product. youtube.com

For this compound, elimination can produce either 2-vinyloxolane (less substituted) or 2-ethylideneoxolane (more substituted). The product distribution will depend on the base used.

BaseExpected Major ProductGoverning RuleRationale
Sodium Ethoxide (EtO⁻)2-EthylideneoxolaneZaitsevSmall, strong base favors the more stable, more substituted alkene. orgoreview.com
Potassium tert-Butoxide (t-BuOK)2-VinyloxolaneHofmannBulky base preferentially attacks the sterically less hindered terminal β-hydrogen. masterorganicchemistry.com

Influence of Reaction Conditions on Elimination Mechanisms

Base Strength and Concentration: Strong, high concentrations of base favor the E2 mechanism, as the base is involved in the rate-determining step. masterorganicchemistry.compressbooks.pub Weak bases or neutral conditions, often with heating, favor the E1 mechanism. masterorganicchemistry.comsaskoer.cayoutube.com

Solvent: Polar aprotic solvents can enhance the basicity of the nucleophile, favoring E2 reactions. Polar protic solvents can solvate the leaving group, facilitating its departure and thus favoring the E1 pathway. mdpi.comresearchgate.net

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

By carefully selecting the base, solvent, and temperature, it is possible to control the mechanistic pathway and, consequently, the regioselectivity and stereochemistry of the elimination reaction of this compound.

Carbanion Chemistry and Metalation Reactions

The generation of carbanions, particularly through metalation, is a powerful strategy in organic synthesis for forming new carbon-carbon bonds. For this compound, the most acidic protons are those on the carbon alpha to both the oxolane oxygen and the chlorine atom, making this position a prime target for deprotonation.

The deprotonation of the C-H bond at the carbon bearing the chlorine atom is the most plausible route to a lithiated derivative of this compound. This is achieved using strong, non-nucleophilic bases such as organolithium reagents. The stability of the resulting carbanion is influenced by the inductive effect of the adjacent oxygen and chlorine atoms.

The generation of the lithiated species can be represented as follows:

Reactant : this compound

Reagent : A strong lithium base, typically an alkyllithium like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). researchgate.net

Solvent : Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to solvate the lithium cation and prevent unwanted side reactions. researchgate.net

Conditions : The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent decomposition of the organolithium intermediate and minimize side reactions. researchgate.net

The resulting organolithium reagent, 2-(1-lithio-1-chloroethyl)oxolane, is a potent nucleophile, poised for further synthetic transformations. The stability of this intermediate is critical; while the adjacent oxygen can stabilize the carbanion through an inductive effect, there is also the potential for elimination or rearrangement if the temperature is not carefully controlled.

Once generated, the lithiated derivative of this compound can react with a wide array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to building more complex molecular architectures.

The general reaction is the nucleophilic attack of the lithiated carbon on an electrophilic center. The choice of electrophile determines the final product.

Electrophile CategorySpecific ExampleExpected Product
Aldehydes and KetonesAcetone2-(1-Chloro-1-(2-hydroxypropan-2-yl)ethyl)oxolane
EstersEthyl acetate2-(1-Chloro-1-acetylethyl)oxolane
Alkyl HalidesMethyl iodide2-(1-Chloro-1-methylethyl)oxolane
Carbon DioxideCO₂ (followed by acidic workup)2-(Oxolan-2-yl)propanoic acid (after potential reduction of the chloride)
Silyl HalidesTrimethylsilyl chloride2-(1-Chloro-1-(trimethylsilyl)ethyl)oxolane

These reactions showcase the synthetic utility of the lithiated intermediate, allowing for the introduction of diverse functional groups at the carbon atom adjacent to the oxolane ring. The stereochemical outcome of these additions can often be influenced by the nature of the electrophile and the reaction conditions.

Intramolecular reactions of the lithiated species can lead to the formation of new ring systems. If a suitable electrophilic site is present within the same molecule, an intramolecular cyclization can occur. While the parent molecule, this compound, does not possess an obvious internal electrophile for a simple cyclization, derivatives can be designed to undergo such transformations.

For instance, if the oxolane ring were part of a larger molecule with a tethered electrophile, such as an ester or an alkyl halide, the alpha-lithiated species could undergo an intramolecular nucleophilic attack to form a bicyclic or spirocyclic product. Anionic cyclizations of α-alkoxy organolithiums are a known method for the stereoselective synthesis of substituted tetrahydrofurans and other cyclic ethers. libretexts.org

A hypothetical example could involve a derivative where the chloroethyl side chain is modified to include a tethered alkene. The lithiated carbon could then add across the double bond in an intramolecular carbolithiation, a process known to form cyclic and spirocyclic systems. cymitquimica.com

Rearrangement Pathways

Carbocations and related reactive intermediates derived from this compound are susceptible to various rearrangement reactions. These pathways are often driven by the formation of a more stable intermediate, leading to significant skeletal reorganization.

A classic rearrangement that could be envisioned for a derivative of this compound is the Pinacol rearrangement. researchgate.net This reaction typically involves the 1,2-migration of a group in a 1,2-diol under acidic conditions to form a ketone or aldehyde. youtube.com To apply this to the this compound system, the chloroethyl group would first need to be converted into a diol, for example, by hydrolysis to 1-(oxolan-2-yl)ethan-1-ol followed by dihydroxylation of a vinyl derivative.

Consider the diol, 1-(oxolan-2-yl)ethane-1,2-diol. Upon treatment with acid, protonation of one of the hydroxyl groups followed by the loss of water would generate a carbocation. The stability of the initial carbocation would dictate the reaction pathway. A carbocation alpha to the ether oxygen is stabilized by resonance. The subsequent 1,2-shift of a group (hydride, alkyl, or a bond from the oxolane ring) to the carbocation center would lead to a rearranged product. researchgate.net

Hypothetical Pinacol Rearrangement of a this compound Derivative:

Starting DiolAcid CatalystKey IntermediatePotential Rearranged Product
1-(Oxolan-2-yl)ethane-1,2-diolH₂SO₄Secondary carbocation adjacent to the oxolane ring1-(Oxolan-2-yl)ethan-1-one (via hydride shift) or ring-expanded ketone (via ring bond migration)

Carbocationic processes are not limited to the Pinacol rearrangement. Loss of the chloride ion from this compound, facilitated by a Lewis acid, would generate a secondary carbocation alpha to the ether oxygen. This carbocation would be stabilized by the oxygen atom through resonance. This intermediate could then be trapped by a nucleophile or undergo rearrangement.

Intramolecular reactions can also be initiated by the formation of a carbocation. For instance, if a nucleophilic moiety is present elsewhere in the molecule, the carbocation generated from the chloroethyl group could be trapped intramolecularly to form a bicyclic system.

Skeletal rearrangements of the oxolane ring itself are also a possibility under strongly acidic conditions that promote carbocation formation. For example, protonation of the ether oxygen followed by ring-opening could lead to a linear carbocation, which could then re-cyclize to form a different ring system or undergo other rearrangements. Such processes are often driven by the relief of ring strain or the formation of a more stable carbocation. For instance, a carbocation adjacent to the five-membered ring could initiate a ring expansion to a more stable six-membered ring.

An illustrative, though hypothetical, pathway could involve the formation of the carbocation at the exocyclic carbon, followed by migration of one of the C-C bonds of the oxolane ring. This would result in a ring-expanded ketone, a common outcome in such rearrangements. The specific product would depend on the relative migratory aptitude of the groups attached and the stability of the resulting structures.

Oxidative and Reductive Transformations of this compound

The reactivity of this compound is characterized by the interplay of its two main functional components: the oxolane (tetrahydrofuran) ring and the α-chloroethyl substituent. These features allow for a range of oxidative and reductive transformations, targeting either the ether linkage and the adjacent C-H bonds or the carbon-chlorine bond. While specific research on the oxidative and reductive pathways of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous structures, such as tetrahydrofuran and other α-chloro ethers.

Oxidative Transformations

The oxidation of this compound can potentially occur at two primary sites: the oxolane ring and the chloroethyl side chain. The presence of the electron-withdrawing chloroethyl group can influence the reactivity of the tetrahydrofuran ring compared to the unsubstituted molecule.

Oxidation of the Oxolane Ring:

The tetrahydrofuran ring is susceptible to oxidation, particularly at the α-position to the ether oxygen, which can lead to ring-opening or the formation of lactones. magtech.com.cnrsc.org Common oxidizing agents used for such transformations include transition metal complexes, peroxides, and electrochemical methods. magtech.com.cnresearchgate.net For instance, the aerobic oxidation of tetrahydrofuran in the presence of a trimeric copper(I) complex has been shown to yield 2-hydroxotetrahydrofuran. researchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium(VI) reagents, can lead to the formation of γ-butyrolactone through the oxidation of the intermediate hemiacetal. libretexts.orglibretexts.orgsci-hub.se

While direct experimental data for this compound is scarce, it is plausible that similar transformations could occur, potentially yielding 4-chloro-5-hydroxyhexanal or γ-butyrolactone derivatives, although the chloroethyl group may complicate the reaction, potentially leading to a mixture of products or undergoing oxidation itself.

Oxidative Cleavage:

The chloroethyl group in oxolane derivatives may undergo oxidative cleavage, leading to the formation of aldehydes or carboxylic acids under oxidative conditions. This type of transformation is a known degradation pathway for certain chloroethyl ethers. The reaction could proceed via a radical mechanism, initiated by hydrogen abstraction from the carbon bearing the chlorine atom.

The table below summarizes potential oxidative transformations based on the reactivity of analogous compounds.

Oxidizing Agent/SystemPotential Product(s)Reaction TypeReference
Aerobic Oxidation (e.g., with Cu(I) catalyst)2-Hydroxy-2-(1-chloroethyl)oxolaneRing Oxidation researchgate.net
Potassium Permanganate (KMnO₄)γ-Butyrolactone derivative / Ring-opened productsRing Oxidation / Cleavage libretexts.org
Chromium(VI) Reagents (e.g., PCC, Jones Reagent)γ-Butyrolactone derivativeRing Oxidation libretexts.orgsci-hub.sewikipedia.org
Fenton's Reagent (H₂O₂/Fe²⁺)Ring-opened and cleaved productsOxidative DegradationN/A

Reductive Transformations

Reductive transformations of this compound primarily target the carbon-chlorine bond of the chloroethyl group. The reduction of this bond is a common strategy in organic synthesis to remove halogen atoms.

Reductive Dehalogenation:

The most anticipated reductive pathway for this compound is the reductive dehalogenation to yield 2-ethyloxolane. This transformation can be achieved using a variety of reducing agents.

Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce alkyl halides to the corresponding alkanes. masterorganicchemistry.com The reaction proceeds via a nucleophilic substitution where a hydride ion displaces the chloride. Sodium borohydride (B1222165) (NaBH₄) is generally less reactive towards alkyl halides but can be effective under certain conditions or with the use of additives.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as Raney Nickel or palladium on carbon (Pd/C) in the presence of hydrogen gas is a standard method for the reduction of alkyl halides. masterorganicchemistry.com Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst, offers a milder alternative. nih.govnih.govacsgcipr.orgyoutube.com

Dissolving Metal Reductions: Reductions using sodium in a protic solvent like ethanol (B145695) or liquid ammonia (B1221849) can also effect the dehalogenation of alkyl chlorides.

The table below outlines potential reductive transformations of this compound.

Reducing Agent/SystemPotential ProductReaction TypeReference
Lithium Aluminum Hydride (LiAlH₄)2-EthyloxolaneReductive Dehalogenation masterorganicchemistry.com
Raney Nickel / H₂2-EthyloxolaneCatalytic Hydrogenation masterorganicchemistry.com
Palladium on Carbon (Pd/C) / H₂2-EthyloxolaneCatalytic Hydrogenation masterorganicchemistry.com
Sodium Borohydride (NaBH₄)2-Ethyloxolane (potentially slower)Reductive DehalogenationN/A
Transfer Hydrogenation (e.g., Isopropanol/Catalyst)2-EthyloxolaneCatalytic Transfer Hydrogenation nih.govnih.gov

It is important to note that under harsh reductive conditions, the oxolane ring itself could potentially undergo cleavage, although this is generally less favorable than the reduction of the carbon-chlorine bond. The choice of reducing agent and reaction conditions would be crucial to achieve selective dehalogenation.

Stereochemical Investigations of 2 1 Chloroethyl Oxolane

Diastereoselective Synthesis of 2-(1-Chloroethyl)oxolane

The creation of specific stereoisomers of this compound requires precise control over the synthetic process. Diastereoselective synthesis aims to preferentially form one diastereomer over others.

The synthesis of substituted tetrahydrofurans, including this compound, can be achieved through various methods where the control of stereocenters is crucial. nih.gov Oxidative cyclization of γ-hydroxy alkenes and polyenes is a widely used strategy for constructing tetrahydrofuran (B95107) rings. nih.gov For instance, the RuO4-catalyzed oxidation of squalene (B77637) impressively generates ten stereocenters in a single step, highlighting the potential for complex stereocontrol in ring formation. nih.gov While not specific to this compound, these methods demonstrate the principles of controlling stereochemistry during the formation of the oxolane ring. The product's stereochemistry can often be thermodynamically controlled, with isomers interconverting under reaction conditions. nih.gov

Another powerful strategy involves [3+2] cycloaddition reactions, which can create two stereocenters and the ring in one step, offering a convergent route to highly substituted products. nih.gov Additionally, intramolecular SN2' reactions have been developed to generate 2-vinyltetrahydrofurans, installing a new stereocenter on the ring during its formation. nih.gov The synthesis of substituted 1,2-oxathianes from 4-sulfanyl-1,3-diols demonstrates that cyclization can proceed with high diastereoselectivity, yielding single diastereoisomers. rsc.org These examples of stereochemically controlled synthesis illustrate the methodologies that can be adapted to control the stereocenters in this compound during ring formation. nih.govrsc.org

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer. wikipedia.orgresearchgate.net The auxiliary, being chiral, biases the stereoselectivity of subsequent reactions and can typically be recovered for reuse. wikipedia.org

Several types of chiral auxiliaries have been developed and successfully applied in various asymmetric transformations. researchgate.net For example, Evans' oxazolidinones are widely used in the synthesis of natural products and pharmacologically active compounds. scielo.org.mx Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also gained popularity due to their effectiveness. scielo.org.mx Pseudoephedrine and the related pseudoephenamine are other practical chiral auxiliaries used for asymmetric alkylation reactions, providing access to enantiomerically enriched compounds. wikiwand.comnih.gov These auxiliaries direct the configuration of addition products, leading to high diastereoselectivity. wikiwand.com The general principle involves covalently attaching a non-chiral substrate to the chiral auxiliary. scielo.org.mx The resulting adduct provides a stereo-differentiated environment that guides the formation of a new stereocenter. scielo.org.mx After the desired transformation, the auxiliary is cleaved to yield the chiral product. scielo.org.mx

Chiral Auxiliary TypeExampleApplication
OxazolidinonesEvans' oxazolidinonesAsymmetric alkylations, aldol (B89426) reactions, Diels-Alder reactions researchgate.net
Sulfur-based Auxiliaries1,3-Thiazolidine-2-thionesMichael additions scielo.org.mx
Amino AlcoholsPseudoephedrine, PseudoephenamineAsymmetric alkylation reactions wikiwand.comnih.gov
Camphor-derived AuxiliariesHelmchen's auxiliariesAsymmetric alkylations, Diels-Alder reactions researchgate.net

Conformational Analysis of the Oxolane Ring in this compound

The study of the three-dimensional shape of molecules and the energetics of their different spatial arrangements is known as conformational analysis. lumenlearning.com For cyclic molecules like this compound, this analysis is crucial for understanding their stability and reactivity.

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in puckered conformations to relieve ring strain. nih.govresearchgate.net The geometry of the ring plays a significant role in its physical and chemical properties. nih.gov The most common conformations for a five-membered ring are the envelope (E) and twist (T) forms. researchgate.net The degree of puckering is described by Cremer-Pople puckering coordinates, where a value of Q = 0 Å indicates a planar structure. researchgate.net The specific type of puckering can be classified into forms such as boat (B), chair (C), envelope (E), and twist (T). researchgate.net

Studies on various small molecules and cyclic peptides have shown that ring conformations can be grouped into a relatively small number of conformational clusters. nih.gov Ring puckering motions, such as pseudo-rotations, are generally restricted and differ between these clusters. nih.gov The presence of substituents on the ring, like the 1-chloroethyl group in this compound, will influence the conformational preferences of the oxolane ring. The substituent will preferentially occupy a position that minimizes steric interactions. lumenlearning.com

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation over the sterically less hindered equatorial position. wikipedia.org This effect, first observed in pyranose rings, can be generalized to systems with the formula C-Y-C-X, where Y is a heteroatom with lone pairs (like the oxygen in the oxolane ring) and X is an electronegative atom or group (like the chlorine in the 1-chloroethyl substituent). wikipedia.org

The anomeric effect is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-X bond. rsc.org Another explanation involves the minimization of dipole-dipole repulsions; the axial conformation allows the dipoles of the two heteroatoms to be roughly opposing, leading to a more stable, lower energy state. wikipedia.org In halogenated methanols, which can be seen as a simple model for halogenated oxolanes, the gauche conformational preference has been analyzed using quantum theory of atoms in molecules (QTAIM). nih.gov This analysis revealed that while electrostatic interactions play a significant role, exchange terms related to hyperconjugation are also important. nih.gov The presence of electronegative groups can also induce pseudo-anomeric effects through electrostatic 1,3-diaxial interactions. st-andrews.ac.uknih.gov

EffectDescriptionKey Feature
Anomeric Effect Preference of a heteroatomic substituent for the axial position. wikipedia.orgStabilizing interaction between a lone pair and a σ* orbital. rsc.org
Hyperconjugation Interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital.A key explanation for the anomeric effect. rsc.org
Dipole Minimization Arrangement of dipoles to minimize repulsion.An alternative explanation for the anomeric effect. wikipedia.org
Pseudo-anomeric Effect Electronegative groups inducing an axial preference through electrostatic interactions. st-andrews.ac.uknih.gov1,3-diaxial stabilizing interactions. st-andrews.ac.uknih.gov

Isomerization and Epimerization Processes

Isomerization refers to the process by which one molecule is transformed into another molecule which has exactly the same atoms, but the atoms are rearranged. Epimerization is a specific type of isomerization where only one of several stereogenic centers in a molecule is inverted.

In the context of this compound, which has two stereocenters (at C2 of the oxolane ring and at the carbon bearing the chlorine atom), four possible stereoisomers exist as two pairs of enantiomers. Isomerization or epimerization can occur under certain conditions, leading to a change in the diastereomeric or enantiomeric composition of a sample. For instance, nucleophilic substitution reactions at the chloroethyl group can proceed with either inversion or retention of configuration, potentially leading to epimerization at that center. Similarly, conditions that allow for the opening and closing of the oxolane ring could lead to epimerization at the C2 position. The relative stability of the different diastereomers, as influenced by the conformational factors discussed above, will determine the equilibrium position of any such isomerization process.

Stereoisomeric Interconversions

The interconversion of stereoisomers of a given compound can occur through various mechanisms, often facilitated by the reaction conditions. For cyclic ethers like this compound, such interconversions can be of particular interest as they can affect the stereochemical purity of a sample.

While specific studies detailing the stereoisomeric interconversion of this compound are not extensively documented in publicly available literature, the potential for such transformations exists, particularly under conditions that might favor reversible reactions or the formation of intermediates that allow for changes in stereochemistry. For instance, in certain synthetic procedures for related tetrahydrofuran derivatives, it has been observed that trans and cis stereoisomers can interconvert under the reaction conditions, suggesting that the product stereochemistry may be thermodynamically controlled in those cases. This highlights the possibility that the stereoisomers of this compound could also potentially interconvert under specific thermal or catalytic conditions, leading to an equilibrium mixture of diastereomers.

The stability of the individual stereoisomers and the energy barriers to their interconversion would be key factors in determining the likelihood and rate of such processes. The presence of the chlorine atom, a good leaving group, might also open pathways for interconversion through elimination-addition sequences or via the formation of a carbocation intermediate at the chloroethyl side chain under appropriate conditions.

Retention and Inversion of Configuration During Reactions

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism, particularly in nucleophilic substitution reactions where the chlorine atom is replaced. The configuration at the chiral center of the chloroethyl group can either be retained, inverted, or a mixture of both (racemization).

Nucleophilic Substitution Reactions:

The chloroethyl group in this compound is susceptible to nucleophilic attack. The stereochemical consequence of such a reaction is a classic indicator of the underlying mechanism, which can be broadly categorized as either SN1 or SN2.

SN2 Mechanism and Inversion of Configuration: The SN2 (bimolecular nucleophilic substitution) reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (the chlorine atom). This concerted mechanism, where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks, leads to a predictable inversion of configuration at the chiral center. masterorganicchemistry.com For example, if a single enantiomer of this compound with an (R)-configuration at the chloroethyl side chain were to react with a nucleophile via a pure SN2 pathway, the resulting product would have the (S)-configuration. This type of reaction is favored by strong nucleophiles and polar aprotic solvents. vanderbilt.edu A known reaction of this compound is its interaction with potassium iodide in DMF, which is characteristic of an SN2 process.

SN1 Mechanism and Racemization: The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. The nucleophile can then attack this flat intermediate from either face with equal probability. This results in a mixture of both retention and inversion of configuration, leading to a racemic mixture of the product. masterorganicchemistry.com SN1 reactions are favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.

The stereochemical outcome of reactions can be highly specific. For instance, studies on the closely related compound, 2-(1-chloroethyl)thiirane, have shown that its reactions with organolithium reagents are stereospecific, with different diastereomers of the starting material yielding different stereoisomeric products. researchgate.net This underscores the principle that the initial stereochemistry of the reactant is paramount in determining the stereochemistry of the product in many reactions.

The table below summarizes the expected stereochemical outcomes for nucleophilic substitution reactions at the chloroethyl group of this compound based on the reaction mechanism.

Reaction MechanismStereochemical Outcome at the Chloroethyl CenterFavored by
SN2Inversion of configurationStrong nucleophiles, polar aprotic solvents
SN1Racemization (mixture of retention and inversion)Weak nucleophiles, polar protic solvents

The oxolane ring itself can also participate in reactions, potentially leading to ring-opening. The stereochemistry of the substituents on the ring would play a crucial role in directing the approach of reagents and influencing the stereochemical outcome of such transformations. For example, the presence of a halogen atom on a pyran ring, a six-membered ether, has been shown to significantly guide the stereochemical outcome of substitution reactions. nih.gov A similar directing effect can be anticipated for the oxolane ring in this compound.

Computational and Theoretical Chemistry Studies of 2 1 Chloroethyl Oxolane

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are a cornerstone of modern chemistry, offering a window into the microscopic world of molecules. For 2-(1-Chloroethyl)oxolane, these calculations elucidate its three-dimensional structure and the distribution of electrons within it, which are key determinants of its physical and chemical properties.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pennylane.aiarxiv.org For this compound, this process involves iterative calculations to determine the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

The oxolane (tetrahydrofuran) ring is not planar and exhibits flexibility, leading to a complex conformational landscape. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The presence of the 1-chloroethyl substituent at the C2 position introduces additional conformational possibilities due to rotation around the C-C and C-Cl bonds.

A thorough conformational analysis would involve systematically exploring these rotational degrees of freedom to identify all low-energy conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound

ParameterValue (Hypothetical)
Bond Lengths (Å)
O1 - C21.43
C2 - C31.54
C2 - C61.53
C6 - Cl1.78
Bond Angles (°) **
O1 - C2 - C3108.5
C3 - C2 - C6112.0
C2 - C6 - Cl109.5
Dihedral Angles (°) **
O1 - C2 - C3 - C425.0
C3 - C2 - C6 - Cl-65.0

Note: The data in the table is hypothetical and serves to illustrate the type of information obtained from geometry optimization calculations. Actual values would be derived from specific quantum chemical computations.

The electronic structure of a molecule describes the arrangement and energies of its electrons. northwestern.edu Quantum chemical calculations can determine the molecular orbitals (MOs) of this compound and their corresponding energy levels. This information is vital for understanding the molecule's reactivity and spectroscopic properties.

Furthermore, these calculations can provide a quantitative picture of the electron density distribution throughout the molecule. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or analysis of the Atoms in Molecules (AIM) theory can be used to assign partial atomic charges. stackexchange.comabo.fi Due to the electronegativity of the oxygen and chlorine atoms, it is expected that these atoms will bear partial negative charges, while the adjacent carbon atoms will have partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's behavior in polar environments.

Table 2: Hypothetical Partial Atomic Charges for Selected Atoms in this compound

AtomPartial Charge (e) (Hypothetical)
O1-0.65
C2+0.20
C6+0.15
Cl-0.25

Note: The data in this table is for illustrative purposes only. The actual partial charges would depend on the specific computational method and basis set used.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.orggrnjournal.us For this compound, this can involve studying reactions such as nucleophilic substitution at the chloro-substituted carbon or ring-opening reactions.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. ucsb.edufiveable.meucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. fiveable.meucsb.edu Computational methods can be used to locate these transition state structures and calculate their energies.

The energy difference between the reactants and the transition state is the activation energy or energy barrier of the reaction. A higher energy barrier corresponds to a slower reaction rate. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wayne.eduresearchgate.netbris.ac.uk For a chemical reaction, the PES maps the energy changes as the reactants are converted into products. wayne.eduresearchgate.netbris.ac.uk By mapping the PES for a transformation involving this compound, one can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to trace the minimum energy path from a transition state down to the corresponding reactants and products, confirming that the located transition state indeed connects the desired species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energies and shapes of the HOMO and LUMO of this compound can be calculated using quantum chemical methods.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and more reactive.

For this compound, the location of the HOMO and LUMO can predict the sites of nucleophilic and electrophilic attack. For instance, in a reaction with a nucleophile, the interaction will likely be with the LUMO, which is expected to have significant contributions from the antibonding orbital of the C-Cl bond.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV) (Hypothetical)
HOMO-10.5
LUMO+1.2
HOMO-LUMO Gap 11.7

Note: The values in this table are hypothetical and intended to illustrate the concept of FMO analysis. The actual energies would be determined by specific quantum chemical calculations.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

There are no published studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) characteristics of this compound. Such studies would typically involve quantum chemical calculations to determine the energy levels of these frontier orbitals. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Without dedicated computational analysis, specific energy values and visualizations of the HOMO and LUMO distributions for this compound cannot be provided.

Electrophilic and Nucleophilic Nature Predictions

Predictions of the electrophilic and nucleophilic nature of a molecule are often derived from its electronic structure, including the energies and distributions of the HOMO and LUMO. Given the absence of specific computational studies on this compound, there are no available data or research findings to predict its electrophilic and nucleophilic characteristics based on theoretical calculations. Such an analysis would typically involve the calculation of various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which are not available for this compound in the current body of scientific literature.

Spectroscopic Property Prediction through Computational Models

Computational models are frequently used to predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies, aiding in the structural elucidation of compounds. However, for this compound, specific computational predictions are not documented in available research.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

There are no published computational studies that report the calculated Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Predicting ¹H and ¹³C NMR spectra through computational methods, such as Density Functional Theory (DFT), requires significant computational resources and has not been specifically applied to this compound in the accessible literature. Therefore, a data table of predicted chemical shifts cannot be generated.

Vibrational Frequency Analysis for Infrared (IR) Spectra

A computational vibrational frequency analysis for this compound, which would predict its Infrared (IR) spectrum, has not been reported in the scientific literature. This type of analysis helps in assigning the various vibrational modes of a molecule to specific absorption bands in its IR spectrum. Without such a study, a table of calculated vibrational frequencies and their corresponding assignments is not available.

Solvation Effects in Computational Studies

The influence of solvents on the properties and reactivity of a molecule is a key area of computational chemistry. However, no computational studies have been found that specifically investigate the solvation effects on this compound. Such research would involve modeling the compound in various solvent environments to understand how its structure, stability, and reactivity are altered. Due to the lack of these specific studies, a discussion on the computational analysis of solvation effects for this compound cannot be provided.

Spectroscopic Characterization Methodologies in 2 1 Chloroethyl Oxolane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within the 2-(1-Chloroethyl)oxolane molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the oxolane ring and the chloroethyl side chain. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are key to the structural assignment.

The protons on the carbon adjacent to the oxygen atom and the chlorine atom are expected to be the most deshielded, appearing at a lower field (higher ppm value). The protons of the oxolane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
CH-Cl4.1 - 4.5Quartet (q)~6-7
CH-O3.8 - 4.2Multiplet (m)-
CH₂ (oxolane, adjacent to O)3.6 - 4.0Multiplet (m)-
CH₃1.5 - 1.8Doublet (d)~6-7
CH₂ (oxolane)1.7 - 2.2Multiplet (m)-
CH₂ (oxolane)1.7 - 2.2Multiplet (m)-

Note: The expected values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Carbons attached to electronegative atoms like oxygen and chlorine will appear at a lower field.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
CH-Cl55 - 65
CH-O75 - 85
CH₂ (oxolane, adjacent to O)65 - 75
CH₂ (oxolane)25 - 35
CH₂ (oxolane)20 - 30
CH₃20 - 30

Note: The expected values are based on typical chemical shifts for similar structural motifs. csustan.educompoundchem.comwisc.edu Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov Cross-peaks in the COSY spectrum would confirm the connectivity within the chloroethyl group (CH-CH₃) and throughout the oxolane ring proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. nih.govinchem.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at ~4.1-4.5 ppm would show a correlation to the carbon at ~55-65 ppm, confirming the C-Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. nih.govinchem.org It is crucial for establishing the connectivity between the chloroethyl side chain and the oxolane ring. For example, a correlation between the CH-Cl proton and the C-O carbon of the ring would confirm their attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org NOESY is particularly important for determining the stereochemistry at the two chiral centers (the carbon attached to the chlorine and the carbon at the 2-position of the oxolane ring). The presence or absence of specific NOE cross-peaks can distinguish between different diastereomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. wiley.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C-O-C (ether), and C-Cl bonds.

Expected IR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretching (sp³ hybridized)2850 - 3000Medium to Strong
C-O-C stretching (ether)1050 - 1150Strong
C-Cl stretching600 - 800Medium to Strong

The presence of a strong band in the 1050-1150 cm⁻¹ region is characteristic of the ether linkage in the oxolane ring. umn.edu The C-Cl stretch is expected in the fingerprint region of the spectrum. umn.edu The region between 2850 and 3000 cm⁻¹ will contain the C-H stretching vibrations of the alkyl portions of the molecule. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often fragments in a characteristic manner. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound (134.60 g/mol for C₆H₁₁ClO).

The presence of a chlorine atom is readily identified by the isotopic pattern of chlorine-containing fragments. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units, with the peak at the lower mass (M+) being about three times more intense than the one at the higher mass (M+2). libretexts.org

Expected Fragmentation Pattern in the Mass Spectrum of this compound:

m/z Value Possible Fragment Ion Comments
134/136[C₆H₁₁ClO]⁺Molecular ion (M⁺), showing the characteristic 3:1 isotope pattern for chlorine.
99[C₆H₁₀O]⁺Loss of HCl.
71[C₄H₇O]⁺α-cleavage, loss of the chloroethyl group. This is a common fragmentation pathway for ethers. miamioh.edu
63/65[C₂H₄Cl]⁺Chloroethyl cation, showing the 3:1 isotope pattern.

The fragmentation of ethers is often dominated by α-cleavage, which involves the breaking of a bond adjacent to the ether oxygen. miamioh.edu For this compound, this would lead to the loss of the chloroethyl radical to give a stable oxonium ion at m/z 71. Another likely fragmentation is the loss of a neutral HCl molecule.

Applications of 2 1 Chloroethyl Oxolane in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

As a synthetic intermediate, 2-(1-Chloroethyl)oxolane provides a foundational piece for building more elaborate molecules. Its bifunctional nature—an ether and an alkyl halide—allows for sequential or selective reactions to introduce complexity.

The chloroethyl group in this compound is a reactive electrophilic site, making the compound a prime candidate for constructing larger heterocyclic systems. Nucleophilic substitution at the chlorine-bearing carbon can be employed to form new rings. For instance, intramolecular cyclization of a derivative containing a tethered nucleophile (like an amine or thiol) could lead to the formation of fused or spirocyclic heterocyclic systems.

While direct literature examples detailing the use of this compound for creating new heterocyclic scaffolds are not abundant, the principle is well-established with similar electrophiles. For example, related compounds like 2-(chloromethyl)oxirane are used in the N-alkylation of pyrazole (B372694) and indole (B1671886) cores, which subsequently undergo ring-opening and cyclization to form complex fused heterocycles like diazepinones. mdpi.com This strategy highlights the potential of the chloroethyl group to act as a linchpin in forming new nitrogen- or sulfur-containing rings attached to the oxolane core.

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and this compound can participate in these crucial reactions in two primary ways: as an electrophile or, after conversion, as a nucleophile.

As an Electrophile : The compound can react with various carbon nucleophiles. Organometallic reagents such as organocuprates (Gilman reagents) are known to couple with alkyl halides, enabling the direct attachment of an alkyl or aryl group in place of the chlorine atom.

As a Nucleophile Precursor : More significantly, this compound can be converted into an organometallic nucleophile. The reaction of the alkyl chloride with magnesium metal in an ether solvent, such as THF itself, would theoretically yield the corresponding Grignard reagent. chem-station.comillinois.edu This powerful nucleophile can then attack a wide range of electrophiles—including aldehydes, ketones, esters, and carbon dioxide—to form new C-C bonds and introduce diverse functional groups. youtube.comalevelchemistry.co.uk

The following table summarizes potential C-C bond-forming reactions.

Reaction TypeRole of Oxolane DerivativeReagent/CatalystProduct Type
Grignard ReactionNucleophile (as R-MgX)Mg, then an electrophile (e.g., ketone)Alcohol with a new C-C bond
Gilman CouplingElectrophileLithium dialkylcuprate (R₂CuLi)Alkane with a new C-C bond
Nickel-Catalyzed Cross-CouplingElectrophileGrignard reagent (R'-MgX), NiCl₂(dppf)Alkane with a new C-C bond

These transformations underscore the compound's role as a versatile precursor for extending carbon chains and building molecular complexity. wikipedia.org

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org Similarly, multicomponent reactions (MCRs) combine three or more starting materials in one pot to form a product that incorporates structural elements from each component. nih.gov These strategies are highly valued for their efficiency and atom economy.

Currently, the scientific literature does not prominently feature this compound as a substrate in published examples of cascade or multicomponent reactions. However, its structural features suggest potential applicability. A reaction could be initiated by a nucleophilic attack on the chloroethyl group, with the resulting intermediate designed to undergo a subsequent intramolecular cyclization or rearrangement, fulfilling the criteria of a cascade process. For instance, a cascade reaction initiated by the radical addition of tetrahydrofuran (B95107) to certain substrates has been documented, suggesting the THF ring itself can be involved in such complex transformations under specific conditions. rsc.org

Utility in the Synthesis of Diverse Chemical Entities

Beyond its role in building core scaffolds, this compound is a useful starting point for synthesizing other valuable classes of molecules, including strained rings and functionalized ethers.

Cyclopropane (B1198618) rings are important structural motifs in many bioactive molecules. rsc.org Research has demonstrated a synthetic pathway to substituted cyclopropanes using a closely related class of compounds. Specifically, the lithiated derivative of 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline reacts with α,β-unsaturated Fischer carbene complexes. This reaction proceeds via a regioselective addition to afford cyclopropylcarbene complexes, which can then be converted into the desired substituted cyclopropane derivatives. wikipedia.org

Given the analogous reactivity of the chloroethyl group, it is chemically plausible that this compound could be utilized in similar synthetic strategies. The process would involve deprotonation at the carbon adjacent to the chlorine, followed by reaction with a suitable Michael acceptor, leading to a cyclopropane ring. This approach provides a pathway to highly substituted and stereochemically defined three-membered rings.

The most straightforward application of this compound is its use as a substrate for nucleophilic substitution reactions to generate a variety of other functionalized ethers. The chlorine atom serves as a good leaving group, readily displaced by a range of nucleophiles.

This reactivity allows for the introduction of numerous functional groups, transforming the simple chloro-ether into more complex derivatives. The table below provides examples of such derivatizations based on well-established Sₙ2 reaction mechanisms.

NucleophileReagent ExampleProduct Functional Group
IodidePotassium Iodide (KI)Iodo-
AzideSodium Azide (NaN₃)Azido-
HydroxideSodium Hydroxide (NaOH)Hydroxy- (Alcohol)
AlkoxideSodium Methoxide (NaOCH₃)Methoxy-
ThiolateSodium Thiophenoxide (NaSPh)Phenylthio-
AmineAmmonia (B1221849) (NH₃) or primary/secondary aminesAmino-

These simple substitutions vastly expand the synthetic utility of the parent compound, providing access to a library of 2-substituted oxolane derivatives for further use in medicinal chemistry and materials science.

Q & A

Q. What are the key considerations for synthesizing 2-(1-Chloroethyl)oxolane with high purity?

Synthesis requires careful control of reaction conditions, including temperature, solvent selection, and purification methods. For oxolane derivatives, continuous flow reactors have been shown to improve yield and purity by minimizing side reactions . Chromatographic techniques (e.g., column chromatography) are critical for isolating the target compound, especially when dealing with chiral intermediates. Reaction progress should be monitored via TLC or GC-MS to confirm completion before workup.

Q. How can NMR spectroscopy confirm the structural identity of this compound?

NMR analysis focuses on coupling constants (e.g., 3JHH^3J_{HH}) to resolve conformational dynamics of the oxolane ring. For example, pseudorotational free-energy profiles derived from 13^13C and 1^1H NMR data can distinguish between axial and equatorial substituents . Specific signals for the chloroethyl group (e.g., δ ~3.5–4.0 ppm for CH2_2Cl) and oxolane protons (δ ~1.5–2.5 ppm) should align with computational predictions .

Q. What experimental protocols ensure reproducibility in synthesizing oxolane derivatives?

Detailed documentation of reaction parameters (e.g., stoichiometry, solvent purity, and catalyst loading) is essential. For novel compounds, provide full characterization data (NMR, IR, HRMS) and purity assessments (HPLC, elemental analysis) in the main manuscript, with supplementary files for extended datasets . Known compounds should include literature citations for comparison .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The chloroethyl group’s orientation (axial vs. equatorial) on the oxolane ring affects nucleophilic substitution rates. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. Experimental validation involves kinetic studies under varying conditions (e.g., polar aprotic solvents vs. nonpolar media) .

Q. What advanced computational methods are recommended to study the conformational dynamics of this compound?

Quantum-mechanical molecular dynamics (QM-MD) simulations combined with NMR-derived coupling constants can map pseudorotation pathways. This approach identifies dominant conformers (e.g., 3T2, 2T3) and quantifies their populations, challenging oversimplified two-state models . Free-energy barriers between conformers can be calculated using metadynamics or umbrella sampling.

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Use orthogonal assays (e.g., MTT for cytotoxicity, enzymatic inhibition tests) to validate activity. For instance, discrepancies in cytotoxicity (e.g., HCT-116 vs. MRC-5 cell lines) may arise from selective uptake mechanisms, which can be probed via fluorescence tagging or radiolabeling . Statistical analysis (e.g., ANOVA) should confirm significance, and dose-response curves must be replicated across independent experiments .

Q. What strategies optimize the enantiomeric purity of chiral this compound derivatives?

Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphates) or kinetic resolution via enzymatic methods (e.g., lipases) can enhance enantioselectivity. Stereochemical assignments require X-ray crystallography or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectroscopic data in structural elucidation?

Cross-validate NMR, IR, and MS data with computational predictions (e.g., ChemDraw simulations). For ambiguous NOE signals, isotopic labeling (e.g., 2^2H) or variable-temperature NMR can clarify conformational exchange . Contradictions between experimental and theoretical results warrant revisiting computational parameters (e.g., solvent effects in DFT) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Nonlinear regression models (e.g., Hill equation) quantify IC50_{50} values, while confidence intervals (95%) assess precision. Outliers should be evaluated via Grubbs’ test, and p-values (<0.05) confirm significance in comparative studies (e.g., vs. cisplatin controls) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

Given the toxicity of chloroethyl derivatives, use fume hoods, nitrile gloves, and eye protection. Emergency measures include immediate rinsing for eye/skin contact and activated carbon adsorption for spills . Waste must be neutralized before disposal to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.